molecular formula C23H17ClFNO4S B2962517 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-08-4

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2962517
CAS No.: 866810-08-4
M. Wt: 457.9
InChI Key: BVDWBBJVZLQPEU-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a chlorophenylmethyl group, a fluorobenzenesulfonyl group, and a methoxy group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using 3-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Sulfonylation: The fluorobenzenesulfonyl group is introduced through a sulfonylation reaction, using 4-fluorobenzenesulfonyl chloride and a base such as pyridine.

    Methoxylation: The methoxy group can be introduced by methylation of the corresponding hydroxy derivative, using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-hydroxy-1,4-dihydroquinolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-[(3-chlorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorobenzenesulfonyl group and a methoxy group on the quinoline core is particularly noteworthy, as it may enhance the compound’s stability and reactivity.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-17(25)6-9-19)14-26(21)13-15-3-2-4-16(24)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDWBBJVZLQPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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